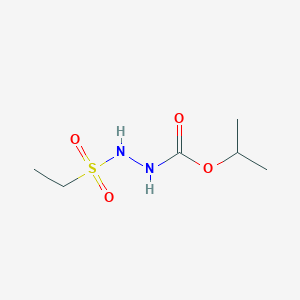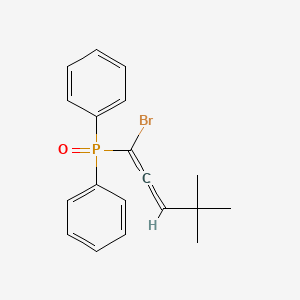![molecular formula C9H12O2 B14608412 (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione CAS No. 60582-66-3](/img/structure/B14608412.png)
(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,8S)-Bicyclo[610]nonane-2,7-dione is a bicyclic organic compound characterized by its unique structure, which includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione typically involves the use of cyclization reactions. One common method includes the intramolecular cyclization of suitable precursors under specific conditions, such as the presence of a strong acid or base to facilitate the formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce diols.
Scientific Research Applications
(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- (1R,8R)-3-Methylenebicyclo[6.1.0]nonane
- (1R,8R)-2-Methylbicyclo[6.1.0]nonane
- (1R,2R,7R,8S)-2,7-Dimethylbicyclo[6.1.0]nonane
Comparison: Compared to these similar compounds, (1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione is unique due to its diketone functionality, which imparts distinct chemical reactivity and potential applications. The presence of two carbonyl groups in the bicyclic framework allows for diverse chemical transformations and interactions.
Properties
CAS No. |
60582-66-3 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S,8R)-bicyclo[6.1.0]nonane-2,7-dione |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-4-9(11)7-5-6(7)8/h6-7H,1-5H2/t6-,7+ |
InChI Key |
LFKARVLHKTVTMQ-KNVOCYPGSA-N |
Isomeric SMILES |
C1CCC(=O)[C@H]2C[C@H]2C(=O)C1 |
Canonical SMILES |
C1CCC(=O)C2CC2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)

![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)






![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

